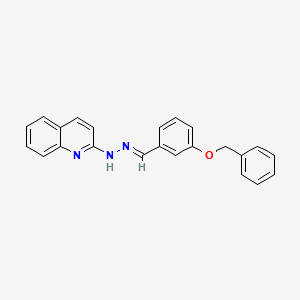![molecular formula C13H12N2O4S B5758163 4-{[3-(2-furyl)-3-oxo-1-propen-1-yl]amino}benzenesulfonamide](/img/structure/B5758163.png)
4-{[3-(2-furyl)-3-oxo-1-propen-1-yl]amino}benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{[3-(2-furyl)-3-oxo-1-propen-1-yl]amino}benzenesulfonamide, also known as FTY720 or fingolimod, is a synthetic compound that was initially developed as an immunosuppressant drug. However, further research has revealed its potential use in treating various medical conditions, such as multiple sclerosis, organ transplantation, and cancer.
作用机制
4-{[3-(2-furyl)-3-oxo-1-propen-1-yl]amino}benzenesulfonamide works by binding to a receptor called sphingosine-1-phosphate receptor 1 (S1P1) on the surface of immune cells. This binding prevents the immune cells from leaving the lymph nodes and entering the bloodstream, where they can cause damage to tissues and organs. By trapping the immune cells in the lymph nodes, 4-{[3-(2-furyl)-3-oxo-1-propen-1-yl]amino}benzenesulfonamide reduces their ability to attack healthy tissues and organs.
Biochemical and Physiological Effects
4-{[3-(2-furyl)-3-oxo-1-propen-1-yl]amino}benzenesulfonamide has several biochemical and physiological effects on the body. It reduces the number of circulating immune cells, particularly T cells, which are involved in the immune response. 4-{[3-(2-furyl)-3-oxo-1-propen-1-yl]amino}benzenesulfonamide also reduces the production of pro-inflammatory cytokines, which are molecules that promote inflammation in the body. By reducing inflammation and immune activity, 4-{[3-(2-furyl)-3-oxo-1-propen-1-yl]amino}benzenesulfonamide can help to prevent tissue damage and improve overall health.
实验室实验的优点和局限性
One advantage of using 4-{[3-(2-furyl)-3-oxo-1-propen-1-yl]amino}benzenesulfonamide in lab experiments is its well-established mechanism of action. Researchers can use 4-{[3-(2-furyl)-3-oxo-1-propen-1-yl]amino}benzenesulfonamide to modulate the immune system and study its effects on various diseases and conditions. However, 4-{[3-(2-furyl)-3-oxo-1-propen-1-yl]amino}benzenesulfonamide can also have off-target effects on other receptors in the body, which can complicate data interpretation. Additionally, 4-{[3-(2-furyl)-3-oxo-1-propen-1-yl]amino}benzenesulfonamide can be difficult to work with due to its low solubility in water and tendency to degrade over time.
未来方向
There are several future directions for research on 4-{[3-(2-furyl)-3-oxo-1-propen-1-yl]amino}benzenesulfonamide. One area of interest is its potential use in treating other autoimmune diseases, such as rheumatoid arthritis and lupus. 4-{[3-(2-furyl)-3-oxo-1-propen-1-yl]amino}benzenesulfonamide has also shown promise in treating inflammatory bowel disease and graft-versus-host disease. Another area of research is the development of new analogs of 4-{[3-(2-furyl)-3-oxo-1-propen-1-yl]amino}benzenesulfonamide that can target specific receptors and have fewer off-target effects. Finally, researchers are exploring the use of 4-{[3-(2-furyl)-3-oxo-1-propen-1-yl]amino}benzenesulfonamide in combination with other drugs to enhance its therapeutic effects.
合成方法
4-{[3-(2-furyl)-3-oxo-1-propen-1-yl]amino}benzenesulfonamide is synthesized through a multi-step process that involves the reaction of 2-amino-2-methyl-1-propanol with 2,4,5-trichlorophenyl isocyanate to form the intermediate compound, N-(2-hydroxyethyl)-2-(2,4,5-trichlorophenyl)urea. This intermediate is then reacted with 4-{[3-(2-furyl)-3-oxo-1-propen-1-yl]amino}benzenesulfonyl chloride to produce 4-{[3-(2-furyl)-3-oxo-1-propen-1-yl]amino}benzenesulfonamide.
科学研究应用
4-{[3-(2-furyl)-3-oxo-1-propen-1-yl]amino}benzenesulfonamide has been extensively studied for its potential therapeutic applications. One of the most promising areas of research is its use in treating multiple sclerosis (MS). MS is a chronic autoimmune disease that affects the central nervous system and can lead to disability. 4-{[3-(2-furyl)-3-oxo-1-propen-1-yl]amino}benzenesulfonamide works by modulating the immune system, preventing immune cells from attacking the myelin sheath that surrounds nerve fibers. Clinical trials have shown that 4-{[3-(2-furyl)-3-oxo-1-propen-1-yl]amino}benzenesulfonamide can reduce the frequency of relapses in MS patients and slow the progression of the disease.
4-{[3-(2-furyl)-3-oxo-1-propen-1-yl]amino}benzenesulfonamide has also been studied for its potential use in organ transplantation. Organ rejection occurs when the recipient's immune system recognizes the transplanted organ as foreign and attacks it. 4-{[3-(2-furyl)-3-oxo-1-propen-1-yl]amino}benzenesulfonamide has been shown to prevent organ rejection by suppressing the immune system's response to the transplanted organ. Clinical trials have demonstrated that 4-{[3-(2-furyl)-3-oxo-1-propen-1-yl]amino}benzenesulfonamide can improve the success rate of organ transplantation and reduce the need for immunosuppressive drugs.
Another area of research for 4-{[3-(2-furyl)-3-oxo-1-propen-1-yl]amino}benzenesulfonamide is cancer treatment. 4-{[3-(2-furyl)-3-oxo-1-propen-1-yl]amino}benzenesulfonamide has been shown to induce apoptosis (cell death) in cancer cells and inhibit their growth. Preclinical studies have demonstrated that 4-{[3-(2-furyl)-3-oxo-1-propen-1-yl]amino}benzenesulfonamide can be effective in treating various types of cancer, including breast cancer, prostate cancer, and leukemia.
属性
IUPAC Name |
4-[[(E)-3-(furan-2-yl)-3-oxoprop-1-enyl]amino]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O4S/c14-20(17,18)11-5-3-10(4-6-11)15-8-7-12(16)13-2-1-9-19-13/h1-9,15H,(H2,14,17,18)/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXLWPNZEITZEBS-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)C=CNC2=CC=C(C=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)C(=O)/C=C/NC2=CC=C(C=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-methyl-6-(3-nitrophenyl)isoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B5758098.png)
![1-[(4-methoxy-3-methylphenyl)carbonothioyl]piperidine](/img/structure/B5758109.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-3,3-dimethylbutanamide](/img/structure/B5758111.png)


![N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}-2-methoxybenzamide](/img/structure/B5758137.png)

![4-[1-(phenylethynyl)cyclopentyl]morpholine](/img/structure/B5758146.png)


![2-[(5-chloro-1H-benzimidazol-2-yl)thio]-N-(2-methoxyphenyl)acetamide](/img/structure/B5758176.png)
![2-furaldehyde [3-allyl-5-(4-bromobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B5758183.png)